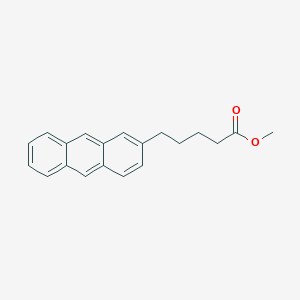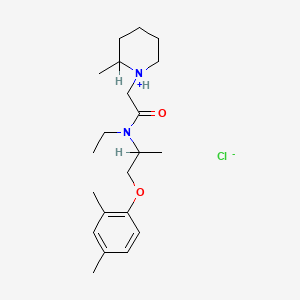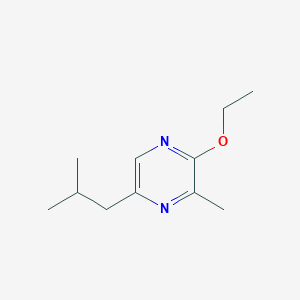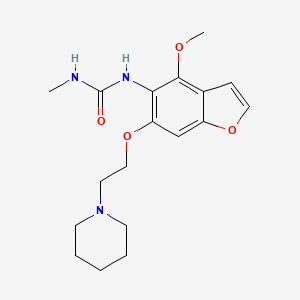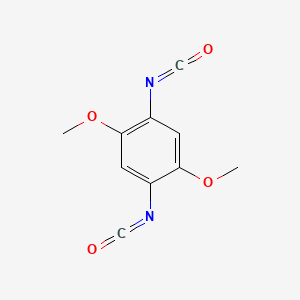
1,4-Diisocyanato-2,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diisocyanato-2,5-dimethoxybenzene is an organic compound characterized by the presence of two isocyanate groups (-NCO) and two methoxy groups (-OCH3) attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisocyanato-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1,4-dimethoxybenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to form the corresponding diisocyanate . The reaction typically occurs under controlled temperature conditions to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle toxic reagents like phosgene. The process includes steps for purification and isolation of the final product to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Diisocyanato-2,5-dimethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water, leading to the formation of carbamic acids.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Water: Reacts with isocyanate groups to form carbamic acids.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
1,4-Diisocyanato-2,5-dimethoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Diisocyanato-2,5-dimethoxybenzene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amine and hydroxyl groups, which are common in many biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Diisocyanatobenzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,4-Diisocyanato-2,5-dimethylbenzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
Uniqueness
1,4-Diisocyanato-2,5-dimethoxybenzene is unique due to the presence of both isocyanate and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The methoxy groups increase the electron density on the benzene ring, making it more susceptible to electrophilic attack .
Properties
CAS No. |
76806-40-1 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1,4-diisocyanato-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-3-8(12-6-14)10(16-2)4-7(9)11-5-13/h3-4H,1-2H3 |
InChI Key |
YYBNIAYKDOAPCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=C=O)OC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
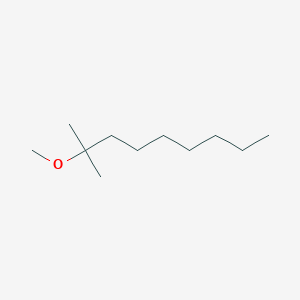
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
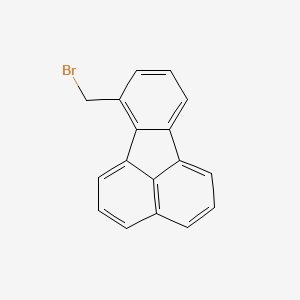
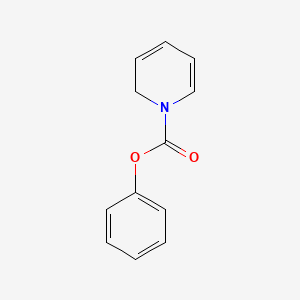
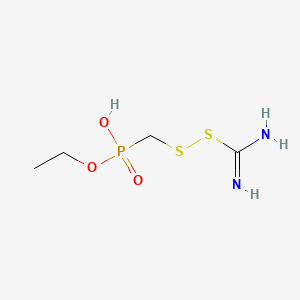
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)

